![molecular formula C22H25BrN4O3 B3986997 N-benzyl-N'-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3986997.png)
N-benzyl-N'-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}ethanediamide
Overview
Description
N-benzyl-N'-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}ethanediamide, commonly known as BPP-2a, is a compound that has been extensively studied for its potential use in scientific research. BPP-2a is a piperazine derivative that has been synthesized to target specific receptors in the brain and central nervous system.
Mechanism of Action
BPP-2a acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, BPP-2a is able to modulate the release of dopamine in the brain, which can have an impact on mood, motivation, and reward-seeking behavior.
Biochemical and Physiological Effects
BPP-2a has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications for the treatment of mood disorders. It has also been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This suggests that BPP-2a may have potential applications in the treatment of addiction and substance abuse disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPP-2a is its selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of BPP-2a is that it has a relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Future Directions
There are several potential future directions for research on BPP-2a. One area of interest is the potential therapeutic applications of BPP-2a for the treatment of mood disorders, addiction, and substance abuse disorders. Another area of interest is the role of the dopamine D3 receptor in various physiological and behavioral processes, and how BPP-2a can be used to study this receptor in more detail. Additionally, there may be potential applications for BPP-2a in the development of new drugs for the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
BPP-2a has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BPP-2a has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.
properties
IUPAC Name |
N'-benzyl-N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O3/c23-19-8-4-7-18(15-19)22(30)27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,24,28)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFLDHIONYAHMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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